Suc-Ala-His-Pro-Phe-pNA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

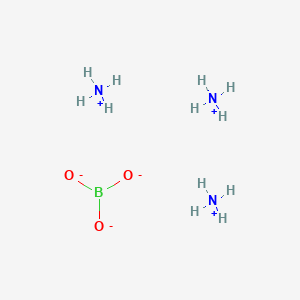

Suc-Ala-His-Pro-Phe-pNA, also known as N-Succinyl-L-alanyl-L-histidyl-L-prolyl-L-phenylalanine p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly valuable for studying protease activity, as it serves as a chromogenic substrate that releases p-nitroaniline upon enzymatic cleavage, allowing for easy spectrophotometric detection.

Applications De Recherche Scientifique

Suc-Ala-His-Pro-Phe-pNA is widely used in various fields of scientific research:

Chemistry: Used as a substrate to study the kinetics and specificity of proteases.

Biology: Employed in assays to measure protease activity in biological samples.

Medicine: Utilized in diagnostic assays to detect protease-related diseases.

Industry: Applied in quality control processes to monitor protease activity in industrial enzyme preparations.

Mécanisme D'action

Target of Action

Suc-Ala-His-Pro-Phe-pNA is a chromogenic substrate that primarily targets a variety of enzymes, including elastase , chymotrypsin , cathepsin G , subtilisins , chymase , cyclophilin , and peptidyl-prolyl isomerase (PPIase) . These enzymes play crucial roles in various biological processes, such as protein degradation, immune response, and protein folding.

Mode of Action

The compound interacts with its target enzymes by fitting into their active sites. The enzymes then cleave the compound, specifically at the peptide bond, resulting in the release of p-nitroaniline (pNA) . The release of pNA, which is yellow in color, can be measured spectrophotometrically, providing a means to quantify enzyme activity .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the target enzymes. For instance, elastase and chymotrypsin are involved in protein degradation pathways, cathepsin G plays a role in immune response pathways, and PPIases are involved in protein folding pathways .

Pharmacokinetics

Its solubility in various solvents like dmso and dmf suggests that it may have good bioavailability .

Result of Action

The cleavage of this compound by its target enzymes results in the release of pNA. This release can be quantified spectrophotometrically, providing a measure of the activity of the enzymes . Therefore, the compound serves as a useful tool for studying the function and activity of these enzymes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect enzyme activity and thus the rate of cleavage of the compound . Additionally, the compound’s stability may be affected by light and moisture .

Analyse Biochimique

Biochemical Properties

Suc-Ala-His-Pro-Phe-pNA is known to interact with several enzymes and proteins. It is a substrate for alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’ and its variants, and protease Q . The nature of these interactions involves the enzymatic cleavage of the compound, yielding 4-nitroaniline .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for various enzymes. By serving as a substrate, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is readily cleaved by chymotrypsin . The remaining cis form can be enzymatically converted to the trans form by peptidyl prolyl cis-trans isomerases (PPIases) .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a shelf life of 3 years when stored desiccated at -10°C . It is recommended to prepare aqueous solutions of this compound immediately prior to use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-His-Pro-Phe-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Coupling: The protected amino acids are coupled to the resin-bound peptide using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The process involves:

Automated SPPS: Using automated synthesizers to perform the coupling and deprotection steps.

Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).

Lyophilization: The purified peptide is lyophilized to obtain a dry powder form.

Analyse Des Réactions Chimiques

Types of Reactions

Suc-Ala-His-Pro-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The key reactions include:

Hydrolysis: Enzymatic cleavage of the peptide bond between the phenylalanine and p-nitroaniline, releasing p-nitroaniline.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed in aqueous buffer solutions at physiological pH (around 7.4) and temperature (37°C).

Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.

Reduction: Can be induced using reducing agents like dithiothreitol (DTT).

Major Products Formed

Hydrolysis: The major product is p-nitroaniline, which can be detected spectrophotometrically at 410 nm.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Succinyl-Ala-Ala-Pro-Phe-pNA: Another chromogenic substrate used for similar purposes.

N-Succinyl-L-phenylalanine p-nitroanilide: Used as a substrate for chymotrypsin and other proteases.

Uniqueness

Suc-Ala-His-Pro-Phe-pNA is unique due to its specific sequence, which allows for the study of proteases with particular substrate preferences. Its use of histidine and proline residues provides distinct structural features that can influence protease binding and activity.

Propriétés

IUPAC Name |

4-[[(2S)-1-[[(2S)-3-(1H-imidazol-5-yl)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N8O9/c1-20(36-28(42)13-14-29(43)44)30(45)39-26(17-23-18-34-19-35-23)33(48)40-15-5-8-27(40)32(47)38-25(16-21-6-3-2-4-7-21)31(46)37-22-9-11-24(12-10-22)41(49)50/h2-4,6-7,9-12,18-20,25-27H,5,8,13-17H2,1H3,(H,34,35)(H,36,42)(H,37,46)(H,38,47)(H,39,45)(H,43,44)/t20-,25-,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZIINXZEQBCIF-YQMHAVPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N8O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide](/img/structure/B599404.png)

![[4-(1,3-Oxazol-5-yl)phenyl]methanol](/img/structure/B599410.png)

![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)